1,6-Bis(chlorodimethylsilyl)hexane

Overview

Description

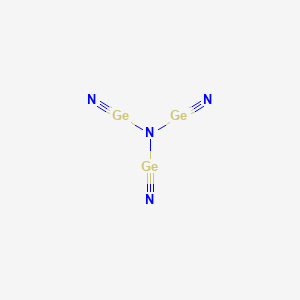

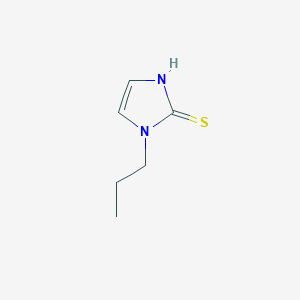

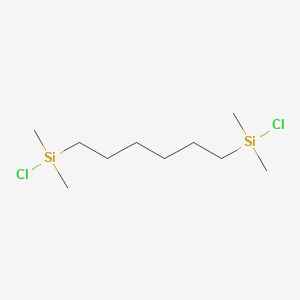

1,6-Bis(chlorodimethylsilyl)hexane is an organosilicon compound with the molecular formula C10H24Cl2Si2. It is a bifunctional silane, meaning it contains two silicon atoms each bonded to two methyl groups and one chlorine atom. This compound is used in various chemical synthesis processes due to its reactivity and ability to form stable silicon-carbon bonds .

Mechanism of Action

Target of Action

1,6-Bis(chlorodimethylsilyl)hexane is an organosilicon compoundOrganosilicon compounds in general are known to interact with a variety of biological targets, depending on their specific structure and functional groups .

Mode of Action

Organosilicon compounds are known to interact with their targets through various mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions . The chlorodimethylsilyl groups in this compound may undergo reactions with nucleophilic groups in biological targets, leading to changes in the target’s structure and function .

Biochemical Pathways

Organosilicon compounds can affect a variety of biochemical pathways, depending on their specific structure and functional groups .

Pharmacokinetics

Organosilicon compounds in general are known to have unique pharmacokinetic properties due to their silicon content . The hydrolytic sensitivity of this compound indicates that it reacts rapidly with moisture, water, and protic solvents , which could influence its bioavailability.

Result of Action

Organosilicon compounds can have a variety of effects at the molecular and cellular level, depending on their specific structure and functional groups .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of moisture or water can lead to rapid hydrolysis of the compound . Additionally, the compound’s reactivity may be influenced by pH, temperature, and the presence of other chemicals in the environment .

Biochemical Analysis

Biochemical Properties

It is known that it reacts rapidly with moisture, water, and protic solvents . This suggests that it may interact with enzymes, proteins, and other biomolecules in a biochemical context, but specific interactions have not been reported.

Cellular Effects

Given its reactivity with water and protic solvents , it may influence cell function by interacting with cellular components, but specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been documented.

Molecular Mechanism

Its potential to bind to biomolecules and influence enzyme activity or gene expression is suggested by its chemical reactivity , but specific mechanisms have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Bis(chlorodimethylsilyl)hexane can be synthesized through the reaction of chlorodimethylsilane with 1,5-hexadiene. The reaction typically involves the following steps :

Reactants: Chlorodimethylsilane and 1,5-hexadiene.

Catalyst: A platinum-based catalyst is often used to facilitate the hydrosilylation reaction.

Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The temperature is maintained around 50-100°C.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(chlorodimethylsilyl)hexane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alkoxides, amines, or thiols.

Hydrolysis: The compound reacts rapidly with water to form silanols and hydrochloric acid.

Polymerization: It can be used as a cross-linking agent in the formation of silicone polymers.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or toluene.

Hydrolysis: This reaction occurs readily in the presence of moisture or water.

Polymerization: Catalysts such as tin or platinum compounds are used to initiate the polymerization process.

Major Products Formed

Substitution Reactions: The major products are the corresponding substituted silanes.

Hydrolysis: The primary products are silanols and hydrochloric acid.

Polymerization: The major products are silicone polymers with varying degrees of cross-linking.

Scientific Research Applications

1,6-Bis(chlorodimethylsilyl)hexane has several applications in scientific research and industry:

Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a cross-linking agent in the production of silicone polymers.

Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.

Medicine: It is explored for use in drug delivery systems due to its ability to form stable silicon-carbon bonds.

Industry: It is used in the production of high-performance materials such as sealants, adhesives, and coatings

Comparison with Similar Compounds

Similar Compounds

1,6-Bis(trimethylsilyl)hexane: Similar structure but with trimethylsilyl groups instead of chlorodimethylsilyl groups.

1,6-Bis(dimethylsilyl)hexane: Lacks the chlorine atoms, making it less reactive in substitution reactions.

1,6-Bis(methyldichlorosilyl)hexane: Contains two chlorine atoms on each silicon, making it more reactive than 1,6-Bis(chlorodimethylsilyl)hexane.

Uniqueness

This compound is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its reactivity, particularly in substitution reactions, makes it a valuable intermediate in the synthesis of various organosilicon compounds .

Properties

IUPAC Name |

chloro-[6-[chloro(dimethyl)silyl]hexyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24Cl2Si2/c1-13(2,11)9-7-5-6-8-10-14(3,4)12/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEQROYMPAMQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCCC[Si](C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373493 | |

| Record name | 1,6-BIS(CHLORODIMETHYLSILYL)HEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14799-66-7 | |

| Record name | 1,6-BIS(CHLORODIMETHYLSILYL)HEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)

![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)